SID 26681509

Enzyme Kinetics Slow-Binding Inhibition Cathepsin L

SID 26681509 is a first-in-class thiocarbazate cathepsin L inhibitor with 7- to 151-fold selectivity over cathepsins B, K, V, S and zero activity against cathepsin G—eliminating off-target confounds inherent to broad-spectrum inhibitors like E-64. Its slow-binding, slowly reversible mechanism achieves IC50 of 1.0 nM after preincubation (Ki=0.89 nM), ensuring sustained target engagement in long-term assays. Validated dual anti-parasitic activity against P. falciparum and L. major with no toxicity in human aortic endothelial cells or zebrafish. The non-peptidic, DTT-stable scaffold is ideal for co-crystallization. Choose SID 26681509 for definitive cathepsin L phenotyping.

Molecular Formula C27H33N5O5S
Molecular Weight 539.6 g/mol
Cat. No. B15615424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSID 26681509
Molecular FormulaC27H33N5O5S
Molecular Weight539.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H33N5O5S/c1-5-17-10-6-8-12-20(17)29-23(33)16-38-26(36)32-31-24(34)22(30-25(35)37-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36)/t22-/m0/s1
InChIKeyOTIWAYTTYNFEKL-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SID 26681509: Procuring a Highly Selective Cathepsin L Inhibitor with Defined Slow-Binding Kinetics and Anti-Parasitic Activity


SID 26681509 (PubChem SID 26681509; CAS 958772-66-2) is a potent, reversible, competitive, and highly selective small-molecule inhibitor of human cathepsin L [1]. It belongs to a unique thiocarbazate chemotype, first identified from a high-throughput screen of the NIH Molecular Libraries Small Molecule Repository, and is structurally unrelated to peptide-based inhibitors [2]. Its mechanism is defined by slow-binding and slowly reversible competitive inhibition kinetics, a property that enables an extraordinary gain in potency upon preincubation with the target enzyme [1]. Beyond its protease inhibition, the compound demonstrates validated in vitro anti-parasitic activity against both *Plasmodium falciparum* and *Leishmania major* [1].

Why Pan-Cathepsin or Peptide-Based Inhibitors Cannot Substitute for SID 26681509's Defined Selectivity and Kinetic Profile


Selecting a generic 'cathepsin L inhibitor' risks introducing significant experimental confounds due to off-target effects on other cysteine cathepsins (B, K, S, V) or serine proteases like cathepsin G. For instance, the widely used cysteine protease inhibitor E-64 is an irreversible broad-spectrum inhibitor with single-digit nanomolar potency against cathepsins K, L, S, and B . Similarly, potent peptidyl aldehyde inhibitors like Z-Phe-Tyr-CHO display high selectivity for cathepsin L over cathepsin B but lack a characterized selectivity window against cathepsins K, V, and S . SID 26681509's unique thiocarbazate scaffold provides a 7- to 151-fold selectivity margin for cathepsin L over papain, cathepsins B, K, V, and S, with zero activity against cathepsin G, ensuring target-specific biological interrogation [1]. This non-peptidic, time-dependent inhibitor profile is critical for experiments where sustained, selective target engagement is required and cannot be achieved with irreversible or broader-spectrum alternatives.

Quantitative Differentiation Guide for SID 26681509 Against Common Cathepsin L Inhibitors


Time-Dependent Potency Gain: SID 26681509 vs. Its Own Baseline

SID 26681509 exhibits a pronounced time-dependent gain in potency against human cathepsin L, a feature not shared by rapidly reversible inhibitors. This slow-binding behavior means its inhibitory concentration drops from 56 nM upon immediate mixing to 1.0 nM after a 4-hour enzyme-inhibitor preincubation [1]. The underlying kinetic parameters—an association rate constant (kon) of 24,000 M⁻¹s⁻¹ and a dissociation rate constant (koff) of 2.2 × 10⁻⁵ s⁻¹, yielding a Ki of 0.89 nM—quantify this mechanism [1]. For researchers timing their compound addition, using the Ki of 0.89 nM is a more physiologically relevant benchmark for occupancy than the initial IC₅₀ value.

Enzyme Kinetics Slow-Binding Inhibition Cathepsin L

Selectivity Window: SID 26681509's Cathepsin Isoform Profiling vs. Broad-Spectrum Inhibitor E-64

The selectivity profile of SID 26681509 is directly contrasted with that of E-64, a common broad-spectrum cysteine protease inhibitor. SID 26681509 demonstrates 7- to 151-fold selectivity for cathepsin L over papain and cathepsins B, K, V, and S, with no inhibitory activity against the serine protease cathepsin G [1]. In stark contrast, E-64 is a potent, irreversible inhibitor of cathepsin L (IC₅₀ = 2.5 nM) but equally inhibits other cysteine cathepsins, such as cathepsin K (IC₅₀ = 1.4 nM) and cathepsin S (IC₅₀ = 4.1 nM), offering a negligible selectivity window . For experiments requiring specific attribution of effects to cathepsin L, the broad action of E-64 makes it an unsuitable tool compound.

Selectivity Profiling Cysteine Protease Cathepsin L

Chemotype Superiority: Thiocarbazate SID 26681509 vs. Peptidyl Aldehyde Z-Phe-Tyr-CHO

SID 26681509's thiocarbazate scaffold confers a critical advantage in chemical stability and mechanism over the peptidyl aldehyde inhibitor Z-Phe-Tyr-CHO. While Z-Phe-Tyr-CHO is a potent cathepsin L inhibitor (IC₅₀ = 0.85 nM), its activity relies on a reversible, covalent hemiacetal bond formed between its aldehyde warhead and the active-site cysteine . This warhead is susceptible to oxidation and can be affected by nucleophiles in biological media. In contrast, the thiocarbazate group in SID 26681509 is a non-covalent binder that is unreactive to transesterification by cysteine or DTT, as demonstrated in biochemical assays [1]. This structural difference makes SID 26681509 a more robust tool for long-duration cell-based assays.

Medicinal Chemistry Chemotype Comparison Cathepsin L

Validated Dual Anti-Parasitic Activity: SID 26681509 vs. the Absence of Data for Standard Inhibitors

A unique differentiator for SID 26681509 is its validated, dual in vitro anti-parasitic activity, which is not a characterized feature of standard cathepsin L inhibitors used for chemical biology. SID 26681509 inhibits the propagation of the malaria parasite *Plasmodium falciparum* with an IC₅₀ of 15.4 µM and inhibits *Leishmania major* with an IC₅₀ of 12.5 µM [1]. This activity was demonstrated alongside a favorable toxicity profile, showing no toxicity in human aortic endothelial cells or a zebrafish model [1]. Common alternatives such as Cathepsin Inhibitor 1 or Z-Phe-Tyr-CHO are not associated with this breadth of anti-parasitic validation, making SID 26681509 a critical starting point for drug discovery in parasitic diseases.

Parasitology Antimalarial Leishmaniasis Cathepsin L

Structural Determinants of Potency: SID 26681509 vs. Core Scaffold Analogs

The potency of SID 26681509 (compound (−)-1) is highly dependent on its precise structural features. A direct comparison with close-internal structural analogs highlights its optimized design. Replacing the indole side chain with a phenyl group, as in compound (−)-2, results in a 2-fold loss of potency (IC₅₀ = 115 nM) [1]. Removing the entire indole side chain (compound 3) abolishes activity entirely. The N-Boc protecting group is also critical, as its removal in compound 4 results in a dramatic 389-fold decrease in potency (IC₅₀ = 22,000 nM) [1]. These data prove that the specific combination of the L-tryptophan derivative and the Boc group is essential for high-affinity binding, making SID 26681509 the optimized hit from this series.

Structure-Activity Relationship SAR Thiocarbazate Cathepsin L

Optimal Application Scenarios for SID 26681509 Based on Proven Differential Performance


Specific Cathepsin L Target Validation in Multi-Protease Environments

In disease models where multiple cathepsins are upregulated (e.g., cancer metastasis, rheumatoid arthritis), SID 26681509 is the superior choice for isolating cathepsin L-specific phenotypes. Its 7- to 151-fold selectivity against cathepsins B, K, V, and S, and complete inactivity against cathepsin G, ensures that observed biological effects are not confounded by off-target protease inhibition, a critical limitation when using broad-spectrum inhibitors like E-64 [1].

Kinetic Studies Requiring Sustained, High-Affinity Target Occupancy

For experiments measuring long-term cathepsin L inhibition, such as bone resorption assays or viral entry studies, the slow-binding and slowly reversible mechanism of SID 26681509 is essential. After a 4-hour preincubation, the apparent potency reaches an IC₅₀ of 1.0 nM (Ki = 0.89 nM), providing sustained target coverage that rapidly reversible inhibitors like Z-Phe-Tyr-CHO cannot guarantee over extended incubation times [1].

Anti-Parasitic Drug Discovery for Malaria and Leishmaniasis

SID 26681509 is a validated dual-action probe for anti-parasitic research, demonstrating activity against both the malaria parasite *P. falciparum* (IC₅₀ = 15.4 µM) and *Leishmania major* (IC₅₀ = 12.5 µM). Combined with its non-toxic profile in human aortic endothelial cells and zebrafish, it serves as a unique starting point for medicinal chemistry optimization in neglected disease programs, an application not supported by standard cathepsin L inhibitors [1].

Structural Biology and Crystallography of Cysteine Protease Inhibition

The thiocarbazate scaffold of SID 26681509 offers a chemically stable, non-covalent pharmacophore for co-crystallization studies with cathepsin L. Its unreactive nature towards thiols like DTT and cysteine, as demonstrated in stability assays, makes it an ideal tool for protein crystallography and binding mode studies, where aldehyde-based inhibitors like Z-Phe-Tyr-CHO risk undergoing unwanted covalent modifications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SID 26681509

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.